2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide
Description
2-[(6-Amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with amino (NH₂), oxo (C=O), and phenyl (C₆H₅) groups, linked via a sulfanyl (-S-) bridge to an N-tert-butylacetamide moiety.
Properties
Molecular Formula |
C16H20N4O2S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide |
InChI |
InChI=1S/C16H20N4O2S/c1-16(2,3)20-11(21)9-23-15-18-13(17)12(14(22)19-15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,20,21)(H3,17,18,19,22) |
InChI Key |
SQOHFXHSPPSQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC(=C(C(=O)N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(tert-butyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinethiol with tert-butyl bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(tert-butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(tert-butyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(tert-butyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences and similarities between the target compound and related sulfanyl-acetamide derivatives:
Key Research Findings and Implications
Substituent Effects : The tert-butyl group in the target compound likely enhances metabolic stability but reduces solubility, whereas indole () or carboxymethyl () groups balance lipophilicity and polarity .
Activity Correlation : Sulfanyl-acetamide derivatives consistently show bioactivity across diverse heterocycles, suggesting this moiety is a critical pharmacophore.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
